molecular formula C29H28N4O7 B2531037 N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899787-19-0

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No. B2531037
CAS RN: 899787-19-0
M. Wt: 544.564
InChI Key: CXUIDEAYOKTTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C29H28N4O7 and its molecular weight is 544.564. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have been extensively studied for their antitumor properties. For instance, novel 3-benzyl-substituted-4(3H)-quinazolinones exhibited significant broad-spectrum antitumor activity, outperforming the positive control 5-FU in terms of potency against various cancer cell lines, including CNS, renal, and breast cancer, through the inhibition of B-RAF kinase, similar to PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Anticonvulsant Activities

Quinazolinone derivatives have shown promising antimicrobial and anticonvulsant effects. A study on novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, and fungi, as well as potent anticonvulsant activity (A. Rajasekaran, V. Rajamanickam, S. Darlinquine, 2013).

Antioxidant and Anticancer Activities

Further research highlighted the synthesis of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, demonstrating antioxidant activity superior to ascorbic acid and notable anticancer activity against glioblastoma and triple-negative breast cancer cell lines (I. Tumosienė, K. Kantminienė, Arnas Klevinskas, V. Petrikaitė, I. Jonuškienė, V. Mickevičius, 2020).

Anti-Inflammatory and Psychotropic Activity

Quinazolinones have also been synthesized with the intention of evaluating their psychotropic, anti-inflammatory, and cytotoxic effects, demonstrating marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines (A. Zablotskaya, I. Segal, A. Geronikaki, T. Eremkina, S. Belyakov, M. Petrova, I. Shestakova, L. Zvejniece, V. Nikolajeva, 2013).

properties

CAS RN

899787-19-0

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Molecular Formula

C29H28N4O7

Molecular Weight

544.564

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C29H28N4O7/c1-2-38-21-10-8-20(9-11-21)31-27(35)17-33-23-6-4-3-5-22(23)28(36)32(29(33)37)14-13-26(34)30-16-19-7-12-24-25(15-19)40-18-39-24/h3-12,15H,2,13-14,16-18H2,1H3,(H,30,34)(H,31,35)

InChI Key

CXUIDEAYOKTTBS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.